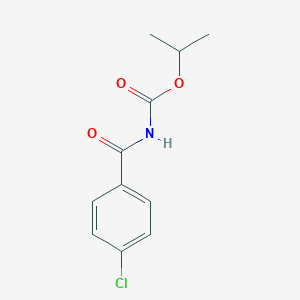![molecular formula C19H19N3O2 B255494 Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B255494.png)
Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate, also known as MQAE, is a fluorescent probe that is commonly used in scientific research. It is a member of the quinolinecarboxylate family and is synthesized through a multi-step process that involves the use of various chemical reagents. MQAE has a wide range of applications in scientific research, including the study of ion channels, transporters, and membrane potentials.
Applications De Recherche Scientifique
Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate has a wide range of applications in scientific research. One of its primary uses is as a fluorescent probe for the study of ion channels, transporters, and membrane potentials. Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate can be used to measure changes in the intracellular concentration of chloride ions, which is important for the study of GABA and glycine receptors. Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate can also be used to measure changes in the intracellular concentration of potassium ions, which is important for the study of potassium channels. In addition, Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate can be used to measure changes in the membrane potential of cells, which is important for the study of action potentials.
Mécanisme D'action
Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate works by binding to specific ions or molecules and emitting a fluorescent signal when excited by light. When Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate binds to chloride ions, it undergoes a conformational change that increases its fluorescence intensity. Similarly, when Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate binds to potassium ions, it undergoes a conformational change that decreases its fluorescence intensity. The change in fluorescence intensity can be measured using a fluorometer, which allows researchers to monitor changes in ion concentration or membrane potential in real-time.
Biochemical and Physiological Effects:
Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate has minimal biochemical and physiological effects on cells and tissues. It is a relatively non-toxic probe that can be used in live cells without causing significant damage or disruption. However, it is important to note that Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate is a chemical probe and should be used with caution in experiments. Researchers should follow proper safety guidelines and use appropriate protective equipment when handling Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate has several advantages for lab experiments. It is a highly sensitive probe that can detect changes in ion concentration or membrane potential in real-time. It is also relatively easy to use and can be incorporated into a variety of experimental setups. However, there are also some limitations to using Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate. For example, it is a chemical probe and can interact with other molecules in the cell, which can lead to false-positive or false-negative results. In addition, it is important to use appropriate controls and calibration methods when using Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate to ensure accurate and reliable results.
Orientations Futures
There are several future directions for research involving Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate. One area of research is the development of new fluorescent probes that can detect other ions or molecules in the cell. Another area of research is the optimization of experimental protocols for using Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate in live cells and tissues. Finally, researchers are also exploring the use of Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate in clinical applications, such as the diagnosis and treatment of diseases that involve ion channel dysfunction. Overall, Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate is a valuable tool for scientific research and has the potential to contribute to many new discoveries in the future.
Méthodes De Synthèse
Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate is synthesized through a multi-step process that involves the use of various chemical reagents. The first step in the synthesis involves the reaction of 4-chloro-8-methylquinoline with ethyl 3-aminocrotonate in the presence of a base. This reaction yields ethyl 8-methyl-4-(3-aminocrotonyl)quinoline-3-carboxylate. The second step in the synthesis involves the reaction of the ethyl ester with pyridine-3-carboxaldehyde in the presence of a reducing agent. This reaction yields ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate, also known as Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate.
Propriétés
Nom du produit |
Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate |
|---|---|
Formule moléculaire |
C19H19N3O2 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
ethyl 8-methyl-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C19H19N3O2/c1-3-24-19(23)16-12-22-17-13(2)6-4-8-15(17)18(16)21-11-14-7-5-9-20-10-14/h4-10,12H,3,11H2,1-2H3,(H,21,22) |
Clé InChI |
VWVFLPFLAWAVQV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=CC=CC2=C1NCC3=CN=CC=C3)C |
SMILES canonique |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NCC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B255411.png)
![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)
![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)
![N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255418.png)
![1-Benzhydryl-4-[3-(2,4-dimethoxyphenyl)acryloyl]piperazine](/img/structure/B255419.png)
![N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B255420.png)

![2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile](/img/structure/B255422.png)
![(1R,2S,4R)-N-(4-(N-propylsulfamoyl)phenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B255427.png)
![5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B255428.png)

![Ethyl 4-(4-chlorophenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B255430.png)

![2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B255434.png)